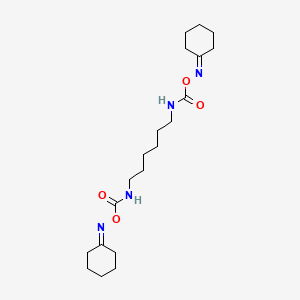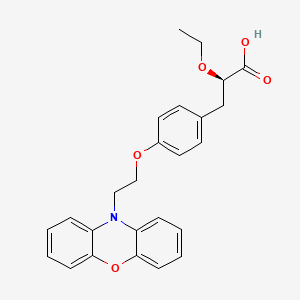
Rhc 80267
Übersicht
Beschreibung
Diacylglycerol-Lipase ist ein Enzym, das für die Erzeugung des Endocannabinoids 2-Arachidonoylglycerol aus Diacylglycerol verantwortlich ist . Diese Verbindung hat erhebliche Auswirkungen in verschiedenen Bereichen der wissenschaftlichen Forschung, insbesondere bei der Untersuchung von Lipid-Signalwegen.
Herstellungsmethoden
Die Synthese von RHC 80267 beinhaltet die Reaktion von Hexan-1,6-diamin mit Cyclohexylisocyanat unter Bildung des entsprechenden Harnstoffderivats. Dieses Zwischenprodukt wird dann mit Hydroxylamin behandelt, um das Endprodukt zu erhalten . Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel wie Dichlormethan oder Tetrahydrofuran, und die Reaktionen werden bei Raumtemperatur oder leicht erhöhten Temperaturen durchgeführt.
Wissenschaftliche Forschungsanwendungen
RHC 80267 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Industrie: This compound wird bei der Entwicklung neuer Therapeutika eingesetzt, die auf Lipid-Signalwege abzielen.
Wirkmechanismus
This compound übt seine Wirkung aus, indem es selektiv die Diacylglycerol-Lipase hemmt, wodurch die Umwandlung von Diacylglycerol in 2-Arachidonoylglycerol verhindert wird . Diese Hemmung beeinflusst verschiedene Signalwege, die auf Diacylglycerol und seinen Metaboliten beruhen. Zusätzlich hemmt this compound die Cholinesterase-Aktivität und verstärkt die durch Acetylcholin hervorgerufene Relaxation . Es hemmt auch die Cyclooxygenase und die Hydrolyse von Phosphatidylcholin .
Wirkmechanismus
Rhc 80267, also known as RHC-80267 or 1,6-Bis(cyclohexyloximinocarbonyl)hexane or RHC80267, is a potent and selective inhibitor of diacylglycerol lipase (DAGL) and has a significant impact on various biochemical pathways .
Target of Action
The primary target of this compound is diacylglycerol lipase (DAGL) . DAGL is an enzyme that catalyzes the hydrolysis of diacylglycerol (DAG), producing monoacylglycerol and a free fatty acid . This compound also inhibits cholinesterase activity, thereby enhancing the relaxation evoked by acetylcholine .
Mode of Action
This compound acts as a potent and selective inhibitor of DAGL, with an IC50 of 4 μM in canine platelets . It inhibits cholinesterase activity with an IC50 of 4 μM, thereby enhancing the relaxation evoked by acetylcholine . This compound also inhibits COX and the hydrolysis of phosphatidylcholine (PC) .
Biochemical Pathways
This compound affects several biochemical pathways. By inhibiting DAGL, it impacts the production of monoacylglycerol and free fatty acids, key components in various signaling pathways . The inhibition of cholinesterase activity enhances the action of acetylcholine, a neurotransmitter involved in many functions including muscle movement and memory . Additionally, by inhibiting COX and the hydrolysis of PC, this compound can influence inflammatory responses .
Pharmacokinetics
It is soluble in dmso to 25 mg/ml , which could potentially impact its bioavailability.
Result of Action
The inhibition of DAGL by this compound can lead to changes in the levels of monoacylglycerol and free fatty acids, affecting various cellular processes . The enhancement of acetylcholine-induced relaxation could have implications for muscle function . The inhibition of COX and the hydrolysis of PC could potentially influence inflammatory responses .
Biochemische Analyse
Biochemical Properties
RHC-80267 is known to inhibit diacylglycerol lipase, an enzyme that catalyzes the hydrolysis of diacylglycerol (DAG) to generate 2-arachidonoylglycerol . This compound also inhibits cholinesterase activity, thereby enhancing the relaxation evoked by acetylcholine . Furthermore, RHC-80267 inhibits COX and the hydrolysis of phosphatidylcholine (PC) .
Cellular Effects
RHC-80267 has been shown to have significant effects on various types of cells and cellular processes. For instance, it enhances contractions induced by certain compounds in human and rat pulmonary arteries . In a study involving a pilocarpine model of temporal lobe epilepsy, RHC-80267 treatment significantly reduced the percentage of mice suffering from spontaneous recurrent seizures .
Molecular Mechanism
At the molecular level, RHC-80267 exerts its effects through several mechanisms. It inhibits the activity of diacylglycerol lipase, thereby reducing the production of 2-arachidonoylglycerol . It also enhances the relaxation evoked by acetylcholine by inhibiting cholinesterase activity . Additionally, RHC-80267 inhibits COX and the hydrolysis of phosphatidylcholine .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of RHC-80267 have been observed to change over time. For example, in a pilocarpine model of temporal lobe epilepsy, RHC-80267 treatment resulted in a decrease in epileptic symptoms and comorbid conditions over the chronic epileptic period .
Dosage Effects in Animal Models
The effects of RHC-80267 have been observed to vary with different dosages in animal models. In a study involving a pilocarpine model of temporal lobe epilepsy, RHC-80267 treatment significantly reduced the percentage of mice suffering from spontaneous recurrent seizures .
Metabolic Pathways
RHC-80267 is involved in the lipid metabolism pathway, specifically in the hydrolysis of diacylglycerol . It inhibits the activity of diacylglycerol lipase, thereby reducing the production of 2-arachidonoylglycerol .
Vorbereitungsmethoden
The synthesis of RHC 80267 involves the reaction of hexane-1,6-diamine with cyclohexyl isocyanate to form the corresponding urea derivative. This intermediate is then treated with hydroxylamine to yield the final product . The reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at room temperature or slightly elevated temperatures.
Analyse Chemischer Reaktionen
RHC 80267 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um verschiedene reduzierte Produkte zu bilden.
Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen eine oder mehrere seiner funktionellen Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden.
Vergleich Mit ähnlichen Verbindungen
RHC 80267 ist einzigartig in seiner selektiven Hemmung der Diacylglycerol-Lipase. Ähnliche Verbindungen umfassen:
THL (Tetrahydrolipstatin): Ein weiterer Inhibitor der Diacylglycerol-Lipase, jedoch mit unterschiedlicher Selektivität und Potenz.
Orlistat: Ein Lipase-Inhibitor, der hauptsächlich zur Gewichtsabnahme verwendet wird, der auch die Diacylglycerol-Lipase beeinflusst, jedoch mit einem breiteren Wirkungsspektrum.
This compound zeichnet sich durch seine hohe Selektivität und Potenz bei der Hemmung der Diacylglycerol-Lipase aus, was es zu einem wertvollen Werkzeug in der Lipid-Signalforschung macht .
Eigenschaften
IUPAC Name |
(cyclohexylideneamino) N-[6-[(cyclohexylideneamino)oxycarbonylamino]hexyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N4O4/c25-19(27-23-17-11-5-3-6-12-17)21-15-9-1-2-10-16-22-20(26)28-24-18-13-7-4-8-14-18/h1-16H2,(H,21,25)(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSVYGIGWRDVQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NOC(=O)NCCCCCCNC(=O)ON=C2CCCCC2)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90232494 | |
| Record name | (Hexane-1,6-diyldiimino)bis{[(cyclohexylideneamino)oxy]methanone} | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90232494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83654-05-1 | |
| Record name | Cyclohexanone 1,1′-[O,O′-[1,6-hexanediylbis(iminocarbonyl)]dioxime] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83654-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,6-Bis(cyclohexyloximinocarbonyl)hexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083654051 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Hexane-1,6-diyldiimino)bis{[(cyclohexylideneamino)oxy]methanone} | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90232494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,6-BIS(CYCLOHEXYLOXIMINOCARBONYL)HEXANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VB68H5WIT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of RHC 80267 and how does it interact with it?
A1: this compound specifically targets and inhibits DAG lipase. [] This enzyme catalyzes the hydrolysis of diacylglycerol (DAG) to 2-arachidonylglycerol (2-AG), a precursor to arachidonic acid. By binding to DAG lipase, this compound prevents this conversion, thereby reducing AA availability for downstream signaling pathways. []
Q2: What are the downstream consequences of inhibiting DAG lipase with this compound?
A2: Inhibiting DAG lipase with this compound disrupts the production of AA and its metabolites, including prostaglandins and leukotrienes. [, ] This disruption affects various cellular processes, including inflammation, smooth muscle contraction, and hormone secretion. [, , ]
Q3: Does this compound influence the endocannabinoid system?
A3: Yes, this compound can modulate the endocannabinoid system by inhibiting the production of 2-AG, an endocannabinoid. [] This inhibition has been linked to reduced pain sensitivity in response to stress, suggesting a potential role for this compound in pain management. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















